molecular formula C11H19N3O6 B1677449 Ophthalmic acid CAS No. 495-27-2

Ophthalmic acid

Cat. No.: B1677449
CAS No.: 495-27-2
M. Wt: 289.29 g/mol
InChI Key: JCMUOFQHZLPHQP-BQBZGAKWSA-N
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Description

Ophthalmic acid, also known as L-γ-glutamyl-L-α-aminobutyrylglycine, is a tripeptide analog of glutathione. Unlike glutathione, which contains cysteine, this compound contains L-2-aminobutyrate, a non-proteinogenic amino acid that lacks the nucleophilic thiol group. This structural difference has led to the misconception that this compound is merely an accidental byproduct of glutathione synthesis. recent studies suggest that this compound plays a role in regulating glutathione levels and related cellular processes .

Mechanism of Action

Target of Action

Ophthalmic acid (OPH), also known as ophthalmate, is a tripeptide analog of glutathione . It is believed to serve as a glutathione regulating tripeptide, affecting both cellular and organelle influx and efflux of glutathione (GSH), as well as modulating GSH-dependent reactions and signaling .

Mode of Action

The mode of action of OPH is primarily through its interaction with glutathione (GSH). It is believed to regulate the levels of GSH in cells and organelles, and modulate GSH-dependent reactions and signaling . This interaction plays a crucial role in maintaining the balance of GSH in the body, which is essential for many biological processes.

Biochemical Pathways

OPH is synthesized using the precursor 2-aminobutyric acid through consecutive reactions of the same enzymes that create GSH, namely Glutamate–cysteine ligase and glutathione synthetase . The major regulators of OPH biosynthesis are local (relative) concentrations of cysteine and 2-aminobutyric acid, as well as their γ-glutamyl intermediate products .

Pharmacokinetics

It is known that the eye poses numerous constraints to drug delivery, including anatomical and physiological barriers . These factors can significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of ocular drugs, including OPH.

Result of Action

The primary result of OPH’s action is the regulation of glutathione levels within cells and organelles. By modulating GSH-dependent reactions and signaling, OPH plays a crucial role in various biological processes .

Action Environment

The action of OPH is influenced by various environmental factors. For instance, the local concentrations of cysteine and 2-aminobutyric acid can regulate the biosynthesis of OPH . Moreover, the anatomical and physiological characteristics of the eye can also impact the effectiveness and stability of OPH .

Biochemical Analysis

Biochemical Properties

Ophthalmic acid is synthesized by the subsequent action of two enzymes that create glutathione, namely Glutamate–cysteine ligase and glutathione synthetase . Major regulators of this compound biosynthesis are local (relative) concentrations of cysteine and 2-aminobutyric acid, as well as their γ-glutamyl intermediate products .

Cellular Effects

This compound is a ubiquitous metabolite found in bacteria, plants, fungi, and animals, produced through several layers of metabolic regulation . It is suggested that aberrations in this compound levels should solely indicate glutathione deficiency or oxidative stress .

Molecular Mechanism

This compound serves as a glutathione regulating tripeptide, affecting both cellular and organelle influx and efflux of glutathione, as well as modulating glutathione-dependent reactions and signaling .

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound, and its levels can be used as an indicator of certain biochemical conditions .

Dosage Effects in Animal Models

Given its role in regulating glutathione, it is likely that its effects would vary with dosage, potentially influencing oxidative stress responses and other glutathione-dependent processes .

Metabolic Pathways

This compound is involved in the glutathione metabolic pathway. It is synthesized by the same enzymes that synthesize glutathione, namely Glutamate–cysteine ligase and glutathione synthetase .

Transport and Distribution

Given its structural similarity to glutathione, it may be transported by similar mechanisms .

Subcellular Localization

Given its role in regulating glutathione, it is likely to be found in locations where glutathione is present, such as the cytosol and mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ophthalmic acid is synthesized using the precursor 2-aminobutyric acid through consecutive reactions involving the same enzymes that create glutathione, namely glutamate–cysteine ligase and glutathione synthetase. The major regulators of this compound biosynthesis are the local concentrations of cysteine and 2-aminobutyric acid, as well as their γ-glutamyl intermediate products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its niche applications and the complexity of its synthesis. the enzymatic synthesis route involving glutamate–cysteine ligase and glutathione synthetase could potentially be scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

Ophthalmic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized, although it lacks the thiol group present in glutathione, which is typically involved in redox reactions.

    Reduction: Reduction reactions involving this compound are less common due to the absence of a reducible thiol group.

    Substitution: this compound can participate in substitution reactions, particularly involving its amino and carboxyl groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve aqueous solutions at physiological pH, reflecting the compound’s biological relevance.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce modified tripeptides.

Scientific Research Applications

Ophthalmic acid has several scientific research applications, including:

    Chemistry: this compound is used as a model compound to study tripeptide synthesis and reactions.

    Biology: It serves as a biomarker for oxidative stress and glutathione metabolism.

    Medicine: this compound is investigated for its potential role in regulating cellular redox states and protecting against oxidative damage.

    Industry: Its applications in industry are limited but could include the development of antioxidant formulations.

Comparison with Similar Compounds

Similar Compounds

    Glutathione: A tripeptide containing cysteine, glutathione is a major antioxidant in cells.

    N-acetylcysteine: A derivative of cysteine, it is used as a mucolytic agent and antioxidant.

    Ergothioneine: A thiol-containing derivative of histidine, it also acts as an antioxidant.

Uniqueness

Ophthalmic acid is unique due to its lack of a thiol group, which distinguishes it from other tripeptides like glutathione. This structural difference affects its chemical reactivity and biological functions, making it a valuable compound for studying non-thiol-based redox regulation.

Properties

IUPAC Name

(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O6/c1-2-7(10(18)13-5-9(16)17)14-8(15)4-3-6(12)11(19)20/h6-7H,2-5,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMUOFQHZLPHQP-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895053
Record name Ophthalmic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ophthalmic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005765
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

495-27-2
Record name Ophthalmic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ophthalmic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ophthalmic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OPHTHALMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A60475Q1Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ophthalmic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005765
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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